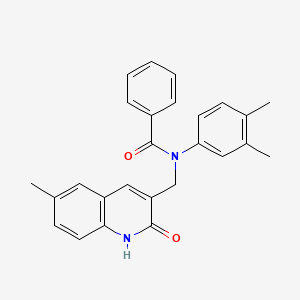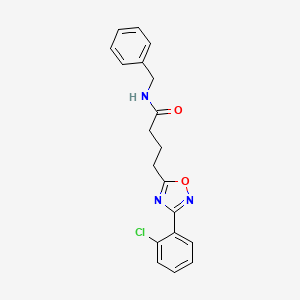
N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CPOP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPOP is a synthetic compound that belongs to the oxadiazole family and has been found to exhibit unique properties that make it an attractive candidate for use in several scientific research applications.
Wirkmechanismus
The mechanism of action of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells. N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anticancer activity.
Biochemical and Physiological Effects
N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it an attractive candidate for use in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its unique properties, which make it an attractive candidate for use in various scientific research applications. However, one of the limitations of using N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its relatively high cost and the complexity of its synthesis, which may limit its widespread use in certain research fields.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is the further exploration of its anticancer activity and its potential use in the development of new cancer therapies. Another potential direction is the investigation of its potential use in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the synthesis of novel derivatives of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide may lead to the discovery of new compounds with unique properties and applications.
Synthesemethoden
The synthesis of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process that includes the reaction of benzylamine with 2-chlorobenzoyl chloride to form N-benzyl-2-chlorobenzamide. The next step involves the reaction of the intermediate product with potassium hydroxide and hydrazine hydrate to form 3-(2-chlorophenyl)-1,2,4-oxadiazole. Finally, the last step involves the reaction of the oxadiazole intermediate with butyryl chloride to form N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit several potential applications in various fields of scientific research. One of the primary applications of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is in the field of medicinal chemistry, where it has been found to exhibit significant anticancer activity. N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to exhibit antifungal, antibacterial, and antiviral properties, making it an attractive candidate for use in the development of new drugs.
Eigenschaften
IUPAC Name |
N-benzyl-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-16-10-5-4-9-15(16)19-22-18(25-23-19)12-6-11-17(24)21-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWTXFKBHTYJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

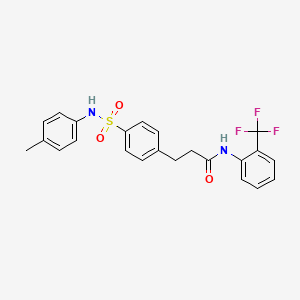
![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709588.png)
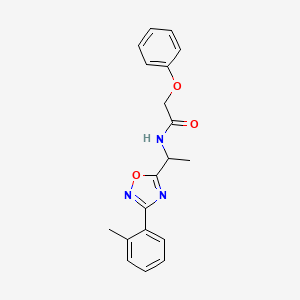
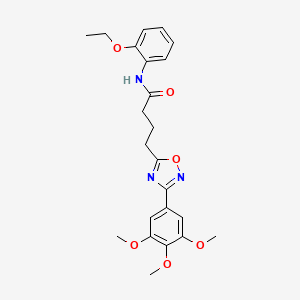

![5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7709616.png)



